Cas no 57355-08-5 (3,5,6-trimethyl-1,2-dihydropyrazin-2-one)

3,5,6-Trimethyl-1,2-dihydropyrazin-2-one is a heterocyclic organic compound featuring a pyrazinone core with methyl substituents at the 3, 5, and 6 positions. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system facilitates selective functionalization, while the methyl groups enhance steric and electronic properties for targeted applications. The compound’s rigid framework is advantageous in the design of bioactive molecules, particularly in medicinal chemistry for developing kinase inhibitors or antimicrobial agents. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
3,5,6-trimethyl-1,2-dihydropyrazin-2-one structure
57355-08-5 structure
Product Name:3,5,6-trimethyl-1,2-dihydropyrazin-2-one
CAS No:57355-08-5
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD10701370
CID:1114238
PubChem ID:820223
Update Time:2025-10-23

3,5,6-trimethyl-1,2-dihydropyrazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3,5,6-trimethyl-2(1H)-Pyrazinone
    • 3,5,6-trimethyl-1H-pyrazin-2-one
    • 3,5,6-Trimethylpyrazin-2(1H)-one
    • 3,5,6-trimethyl-1,2-dihydropyrazin-2-one
    • 57355-08-5
    • 3,5,6-TRIMETHYL-2-PYRAZINOL
    • CS-0061164
    • AKOS022633696
    • Z1255391249
    • AS-59184
    • MFCD10701370
    • Y10052
    • A869705
    • 3,5,6-trimethylpyrazin-2-ol
    • MFCD03001471
    • DA-20536
    • EN300-97143
    • SY197758
    • AKOS024262406
    • 2-Hydroxy-3,5,6-trimethylpyrazine
    • SCHEMBL3094877
    • AO-181/25113056
    • DTXSID40356174
    • trimethylpyrazinone
    • SCHEMBL9119122
    • MDL: MFCD10701370
    • Inchi: 1S/C7H10N2O/c1-4-5(2)9-7(10)6(3)8-4/h1-3H3,(H,9,10)
    • InChI Key: XOHWPXVKBZHLQO-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=NC(C)=C(C)N1

Computed Properties

  • Exact Mass: 138.0794
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 207-210 ºC
  • Solubility: Slightly soluble (13 g/l) (25 º C),
  • PSA: 41.46

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3,5,6-trimethyl-1,2-dihydropyrazin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:57355-08-5)3,5,6-trimethyl-1,2-dihydropyrazin-2-one
Order Number:A869705
Stock Status:in Stock
Quantity:1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:19
Price ($):227.0
Email:sales@amadischem.com

Additional information on 3,5,6-trimethyl-1,2-dihydropyrazin-2-one

Comprehensive Overview of 3,5,6-Trimethyl-1,2-dihydropyrazin-2-one (CAS No. 57355-08-5): Properties, Applications, and Industry Insights

3,5,6-Trimethyl-1,2-dihydropyrazin-2-one (CAS No. 57355-08-5) is a heterocyclic organic compound with a pyrazinone core structure, which has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its trimethyl-substituted dihydropyrazinone framework, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular formula, C7H10N2O, and precise structural features contribute to its versatility in drug discovery and material science applications.

The growing interest in nitrogen-containing heterocycles like 3,5,6-trimethyl-1,2-dihydropyrazin-2-one stems from their broad biological activities and potential as building blocks for bioactive molecules. Researchers have explored its role in designing antimicrobial agents, anti-inflammatory compounds, and central nervous system (CNS) modulators, aligning with current trends in personalized medicine and targeted therapies. The compound's pyrazinone scaffold is particularly notable for its mimicry of natural metabolites, a feature highly sought after in modern drug development.

From a synthetic perspective, 57355-08-5 serves as a key precursor for structure-activity relationship (SAR) studies, enabling medicinal chemists to optimize pharmacological profiles. Its methyl group substitutions at the 3,5, and 6 positions offer strategic points for further functionalization, making it adaptable to combinatorial chemistry approaches. Recent publications highlight its utility in high-throughput screening libraries, addressing the pharmaceutical industry's demand for diverse molecular architectures.

In agrochemical applications, derivatives of 3,5,6-trimethyl-1,2-dihydropyrazin-2-one have shown promise as plant growth regulators and eco-friendly pesticides, resonating with the global push for sustainable agriculture. The compound's stability under environmental conditions and low toxicity profile position it as a candidate for green chemistry initiatives, a topic dominating contemporary research forums and patent filings.

Analytical characterization of CAS 57355-08-5 typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods confirm the compound's purity and structural integrity, critical parameters for regulatory compliance in Good Manufacturing Practice (GMP) settings. The availability of high-purity grades (>98%) meets the stringent requirements of preclinical research and formulation development.

The commercial availability of 3,5,6-trimethyl-1,2-dihydropyrazin-2-one through specialty chemical suppliers has expanded its accessibility to academic and industrial laboratories. Procurement considerations often focus on batch-to-batch consistency, scalable synthesis protocols, and intellectual property landscapes—key factors influencing research and development (R&D) investment decisions. Market analyses suggest growing demand for such fine chemicals in emerging biotech hubs across Asia-Pacific regions.

Environmental and safety assessments of 57355-08-5 indicate favorable profiles compared to traditional heterocyclic compounds, with biodegradability studies showing promising results. This aligns with the Principles of Green Chemistry and corporate sustainability goals, making it a subject of interest in environmental impact assessments and life cycle analyses within the chemical industry.

Future research directions for 3,5,6-trimethyl-1,2-dihydropyrazin-2-one may explore its potential in catalysis, material science, and nanotechnology applications. The compound's electron-rich system and hydrogen-bonding capabilities suggest untapped opportunities in molecular recognition and supramolecular chemistry, areas gaining traction in advanced materials development. Collaborative studies between computational chemists and experimentalists could further elucidate its quantum chemical properties and reactivity patterns.

For researchers investigating structure-based drug design or medicinal chemistry optimization, CAS 57355-08-5 represents a strategic starting point with documented synthetic protocols. Its inclusion in fragment-based drug discovery libraries underscores its relevance in modern pharmaceutical pipelines, particularly for targets requiring small molecule modulators with balanced lipophilicity and polarity.

The compound's nomenclature (IUPAC name: 3,5,6-trimethyl-1,2-dihydropyrazin-2-one) follows systematic conventions, while its simplified molecular-input line-entry system (SMILES) representation (CC1=C(C)N=C(C)C(=O)N1) facilitates database searches and cheminformatics analyses. Such standardized identifiers enhance its discoverability in chemical databases and patent literature, addressing common queries from synthetic chemists and intellectual property professionals.

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Amadis Chemical Company Limited
(CAS:57355-08-5)3,5,6-trimethyl-1,2-dihydropyrazin-2-one
A869705
Purity:99%
Quantity:1.0g
Price ($):227.0
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